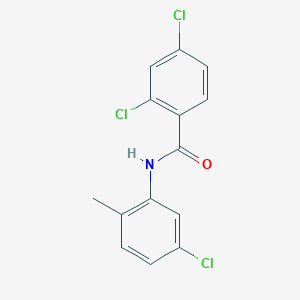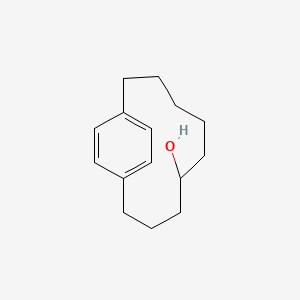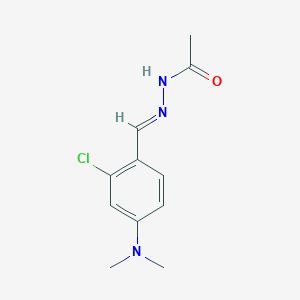
Carbonic acid;2-(4-fluorophenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid;2-(4-fluorophenyl)guanidine: is a compound with the molecular formula C8H10FN3O3 It is a derivative of guanidine, a strong organic base, and contains a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Carbonic acid;2-(4-fluorophenyl)guanidine typically involves the reaction of 4-fluoroaniline with cyanamide, followed by the addition of carbon dioxide. The reaction conditions often include the use of a catalyst, such as copper chloride, and a base, such as potassium carbonate . The reaction proceeds through the formation of an intermediate guanidine derivative, which is then converted to the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization and chromatography techniques to ensure the removal of impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Carbonic acid;2-(4-fluorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, such as amines or thiols
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base, such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Carbonic acid;2-(4-fluorophenyl)guanidine is used as a reagent in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. The guanidine group is known to form hydrogen bonds and electrostatic interactions, which can influence the activity of biological molecules .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. The presence of the fluorophenyl group can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and adhesives .
Wirkmechanismus
The mechanism of action of Carbonic acid;2-(4-fluorophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, influencing their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and specificity for certain molecular targets .
Vergleich Mit ähnlichen Verbindungen
Guanidine: A strong organic base with similar chemical properties.
Biguanide: Contains two guanidine groups and is used in pharmaceuticals.
N-[2-(4-Fluoro-phenyl)-ethyl]-guanidinium hydrogencarbonate: A related compound with a similar structure
Uniqueness: Carbonic acid;2-(4-fluorophenyl)guanidine is unique due to the presence of both the guanidine and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The fluorophenyl group enhances the compound’s stability and bioavailability, while the guanidine group provides strong basicity and the ability to form hydrogen bonds .
Eigenschaften
CAS-Nummer |
112677-19-7 |
|---|---|
Molekularformel |
C15H18F2N6O3 |
Molekulargewicht |
368.34 g/mol |
IUPAC-Name |
carbonic acid;2-(4-fluorophenyl)guanidine |
InChI |
InChI=1S/2C7H8FN3.CH2O3/c2*8-5-1-3-6(4-2-5)11-7(9)10;2-1(3)4/h2*1-4H,(H4,9,10,11);(H2,2,3,4) |
InChI-Schlüssel |
FHJJUHFOBSQSDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=C(N)N)F.C1=CC(=CC=C1N=C(N)N)F.C(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N~1~-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine](/img/structure/B11957183.png)





![5-hexanoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11957223.png)
![N-{4-[4-(benzoylamino)benzyl]phenyl}benzamide](/img/structure/B11957237.png)


